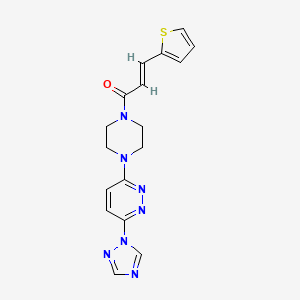

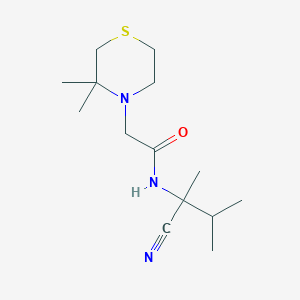

![molecular formula C15H15N3O4 B2796003 ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate CAS No. 477853-57-9](/img/structure/B2796003.png)

ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate (EAC) is an organic compound that has been used in a variety of scientific applications, including in the synthesis of other compounds, as a catalyst, and as a reagent. EAC is a derivative of acrylonitrile, a highly reactive monomer, and is an important intermediate in the synthesis of a variety of compounds. EAC has been used in a variety of scientific fields, including chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

1. Stereoselective Reactions

The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, closely related to ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate, is highly stereoselective, producing only E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This selectivity is attributed to the relative stability between the E and Z isomers, influenced by resonance stabilization and steric hindrance, making it significant in the field of stereoselective synthesis (Sung et al., 2005).

2. Nucleoside Analogues Synthesis

Ethyl N-[α-acetyl-β-(5,6-O-isopropylidene-D-glucofuranosylamino)acryloyl]carbamate, a compound with a similar structure, is utilized in the synthesis of nucleoside analogues. These compounds, derived from the reaction of isopropylidene-D-glucofuranosylamine with various carbamates, have potential applications in medicinal chemistry, especially in antiviral and anticancer therapies (Lofthouse et al., 1977).

3. Analysis of Ethyl Carbamate in Food

Ethyl carbamate (EC), formed through reactions involving ethanol and N-carbamyl compounds, is analyzed in various food matrices. This process is crucial for ensuring food safety, given the potential toxicity of ethyl carbamate. The analytical methods for detecting EC in foods like apple juice, soju, milk, and others are vital for public health safety (Ryu et al., 2016).

4. Surface-Enhanced Raman Scattering for EC Detection

Surface-enhanced Raman scattering (SERS) is used for the quantitative detection of ethyl carbamate in alcoholic beverages. This technique, employing silver-coated gold nanoparticle colloids, demonstrates practical potential for assessing and identifying ethyl carbamate in the alcoholic beverage industry, which is essential for maintaining food safety standards (Yang et al., 2013).

Propiedades

IUPAC Name |

ethyl N-[(Z)-3-(4-acetylanilino)-2-cyanoprop-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-3-22-15(21)18-14(20)12(8-16)9-17-13-6-4-11(5-7-13)10(2)19/h4-7,9,17H,3H2,1-2H3,(H,18,20,21)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXAFBPURJNVHU-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)C(=O)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

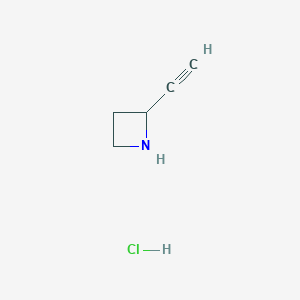

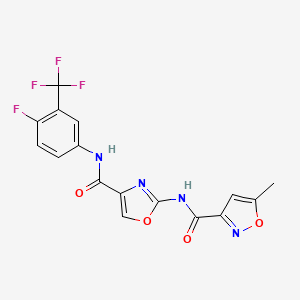

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

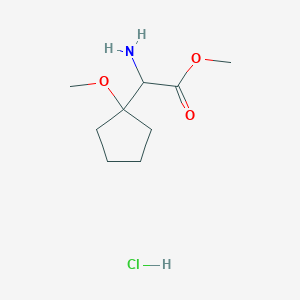

![2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2795927.png)

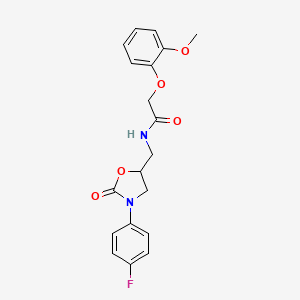

![N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2795928.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)

![Methyl 6-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B2795941.png)